

# 4-Methoxybenzylamine CAS number 2393-23-9 properties

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An In-depth Technical Guide to 4-Methoxybenzylamine (CAS: 2393-23-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Methoxybenzylamine** (CAS No. 2393-23-9), an important amine compound. It serves as a critical raw material and intermediate in organic synthesis, particularly for pharmaceuticals, agrochemicals, and dyestuffs.[1][2][3] This document details its physicochemical properties, synthesis protocols, key applications in drug development, and essential safety information.

## **Core Physicochemical Properties**

**4-Methoxybenzylamine** is a clear, colorless to slightly yellow liquid at room temperature.[1][3] [4] It is recognized as a primary amine and an aromatic ether.[2][5] Key quantitative properties are summarized in the table below for easy reference.



Property	Value	Source(s)
CAS Number	2393-23-9	[6]
Molecular Formula	C <sub>8</sub> H <sub>11</sub> NO	[2][7]
Molecular Weight	137.18 g/mol	[7]
Melting Point	-10 °C	[2][4][8]
Boiling Point	236 - 237 °C (at 760 mmHg)	[2][6][8]
Density	1.05 g/mL (at 25 °C)	[2][8]
Refractive Index (n20/D)	1.546	[3]
Flash Point	> 110 °C (> 230 °F)	[6][7][8]
Water Solubility	Highly soluble	[2]
рКа	9.30 ± 0.10 (Predicted)	[2]
LogP	1.15 (at 25 °C)	[2]

## **Synthesis and Chemical Reactions**

**4-Methoxybenzylamine** is a versatile intermediate. One common synthesis route involves the chlorination of 4-methoxybenzyl alcohol followed by amination.[1] It also serves as a reactant in various chemical transformations.

#### **Experimental Synthesis Protocol**

A documented two-step synthesis transforms 4-methoxybenzyl alcohol into the target compound, **4-Methoxybenzylamine**.[1]

Step 1: Synthesis of 4-Methoxybenzyl Chloride

- Add 800 mL of dichloromethane, 138 g of 4-methoxybenzyl alcohol, and 5 mL of DMF to a 2L three-neck flask.[1]
- Slowly add 96 g of thionyl chloride to the mixture.[1]

#### Foundational & Exploratory



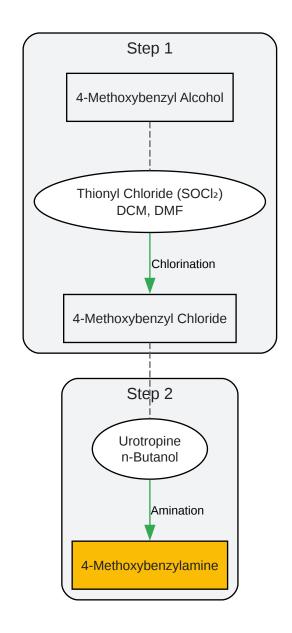


- Gently heat the mixture to reflux while stirring.[1]
- Monitor the reaction's progress using HPLC until the concentration of 4-methoxybenzyl alcohol is below 0.5%.[1]
- Cool the reaction mixture to below room temperature.[1]
- Slowly add 800 mL of a saturated sodium carbonate solution and stir for 10 minutes.[1]
- Separate the organic and aqueous layers.[1]
- Extract the aqueous layer with dichloromethane.[1]
- Combine all organic layers, wash with water, and dry over anhydrous magnesium sulfate.[1]
- Remove the solvent via rotary evaporation at 35°C to yield 4-methoxybenzyl chloride.[1]

#### Step 2: Synthesis of 4-Methoxybenzylamine

- In a 1L three-neck flask, add 500 mL of n-butanol and 93 g of urotropine (hexamethylenetetramine).[1]
- Slowly add 114 g of the 4-methoxybenzyl chloride obtained in Step 1 at a temperature of 20-30°C.[1]
- Heat the mixture to reflux and maintain for 2 hours.[1]
- Cool the mixture to 20°C to obtain the intermediate compound, which can be processed further to yield **4-Methoxybenzylamine**.[1]





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Figure 1: Two-step synthesis workflow for **4-Methoxybenzylamine**.

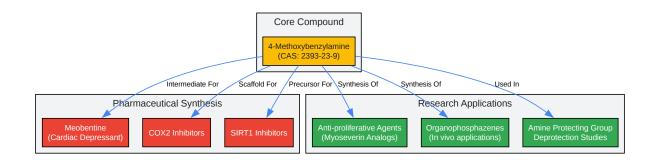
## **Applications in Drug Development and Research**

**4-Methoxybenzylamine** is a crucial building block in the synthesis of various biologically active molecules and pharmaceuticals. Its primary amine group allows for its use in amination reactions and as a protecting group for amines.

Key applications include:



- Pharmaceutical Intermediate: It is a key intermediate in the production of Meobentine, a cardiac depressant used to manage heart rhythm irregularities like arrhythmias.[9] It is also used to synthesize Idarubicin, another pharmaceutical agent.[3]
- Synthesis of Bioactive Compounds: The compound is utilized in the synthesis of COX2 inhibitors built on a pyrimidine scaffold and in the preparation of SIRT1 inhibitors.[2][10]
- Anticancer Research: It is employed in the synthesis of actin-binding proteins and myoseverin analogs that exhibit anti-proliferative activity, indicating its utility in anti-cancer treatments.[1][10]
- Organic Synthesis: It is used in copper-catalyzed amination reactions of aryl bromides and in the synthesis of organophosphonates for in vivo applications.[1][3]
- Protecting Group Chemistry: It is valuable for studying the deprotection procedures of aminoprotecting groups, such as 2-nitro- and 2,4-dinitrobenzenesulfonamides.[1][3]



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Figure 2: Key application pathways of **4-Methoxybenzylamine**.

#### **Spectroscopic Data**

Spectroscopic analysis is crucial for the identification and characterization of **4-Methoxybenzylamine**.



- ¹H NMR (DMSO-d<sub>6</sub>, 400 MHz):  $\delta$  = 7.24 (d, J= 8.0 Hz, 2H), 6.86 (d, J= 8.0 Hz, 2H), 3.72 (s, 3H), 3.65 (s, 2H), 1.68 (brs, 2H).[4]
- $^{13}$ C NMR (DMSO-d<sub>6</sub>, 100 MHz):  $\delta$  = 158.25, 136.82, 128.56, 113.91, 55.41, 45.60.[4]
- IR Spectroscopy: Characteristic IR bands for N-(4-methoxybenzyl)undec-10-enamide, a derivative, show peaks at 3302 cm<sup>-1</sup> (N-H) and 1638 cm<sup>-1</sup> (C=O, amide).[11] IR spectra for the parent compound are available in various databases.[12][13][14]
- Mass Spectrometry: GC-MS data is available, with major peaks observed at m/z values of 136 and 137.[5]

#### Safety and Handling

**4-Methoxybenzylamine** is classified as a corrosive substance. Proper safety precautions are mandatory during handling and storage.

#### **Hazard Identification**

- GHS Hazard Statements: H314 Causes severe skin burns and eye damage.[2][7]
- Signal Word: Danger.[2][7]
- Toxicological Effects: Causes burns.[5][15] Inhalation may lead to corrosive injuries to the respiratory tract.[8][15] It is toxic if ingested and may cause gastrointestinal irritation.[8][16]

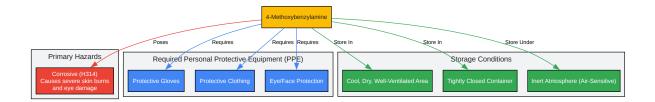
#### Handling and Storage

- Handling: Wash hands thoroughly after handling.[8] Use in a well-ventilated area or under a
  fume hood.[6][16] Avoid contact with skin, eyes, and clothing.[16] Wear appropriate personal
  protective equipment (PPE), including protective gloves, clothing, and eye/face protection.[8]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][6][10]
   [16] Keep away from incompatible substances such as acids, acid chlorides, acid anhydrides, chloroformates, and strong oxidizing agents.[6][16] The compound is airsensitive and should be stored under an inert atmosphere (e.g., nitrogen).[2][6]

#### **First Aid Measures**



- If Swallowed: Rinse mouth. Do NOT induce vomiting due to the risk of perforation. Seek immediate medical attention.[8]
- In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water/shower. Call a physician immediately.[8]
- In Case of Eye Contact: Rinse out with plenty of water. Immediately call an ophthalmologist.
   [8]
- If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician. [8][16]



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Figure 3: Logical relationship of compound hazards and safety protocols.

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